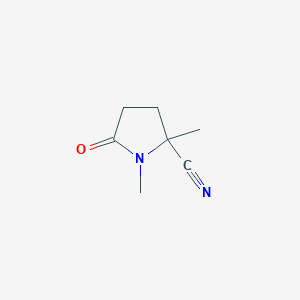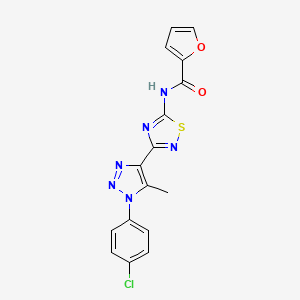![molecular formula C18H14N6O2 B2845338 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428359-72-1](/img/structure/B2845338.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzotriazole, a pyridazine, and an acetamide group .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds have been synthesized through various methods. For instance, 1,2,4-triazole benzoic acid hybrids have been successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR and MS analysis . The presence of the benzotriazole, pyridazine, and acetamide groups would contribute to the overall structure and properties of the molecule.Wissenschaftliche Forschungsanwendungen
In Silico Prediction and Microbial Investigation
A study by Pandya et al. (2019) involved the synthesis of compounds related to 1H-benzo[d][1,2,3] triazole for in silico ADME prediction properties and in vitro microbial investigation. The research highlighted that these compounds, including derivatives of 1H-benzo[d][1,2,3] triazole, demonstrated good to moderate activity against bacterial strains. Additionally, some compounds showed better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. The in-silico analysis also indicated excellent drug-likeness properties of these synthesized compounds (Pandya, Dave, Patel, & Desai, 2019).
Inotropic Activity in Cardiotonics
Research conducted by Robertson et al. (1986) explored the inotropic activity of dihydropyridazinone derivatives, closely related to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide. These compounds were found to be potent positive inotropes in dogs, suggesting their potential use in cardiotonic applications. This study opens up avenues for the development of new treatments for heart conditions using derivatives of 1H-benzo[d][1,2,3]triazole (Robertson et al., 1986).
Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine
In a study by Panchal & Patel (2011), the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives was investigated. This study contributes to the understanding of the synthesis processes of compounds related to 1H-benzo[d][1,2,3]triazole, which can be crucial in developing new pharmaceuticals or chemical agents (Panchal & Patel, 2011).
Antimicrobial and Quantum Calculations of Novel Sulphonamide Derivatives
Fahim & Ismael (2019) researched the synthesis of novel sulphonamide derivatives, including those related to 1H-benzo[d][1,2,3]triazole. The study demonstrated good antimicrobial activity of these compounds and provided insights through computational calculations, indicating their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds based on a 2h-benzo[d][1,2,3]triazole core have been characterized and tested in organic field-effect transistors (ofets) . These compounds are known to interact with a variety of targets, including electron donor and acceptor groups .
Mode of Action
The compound’s mode of action involves intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments . This charge transfer plays a critical role in the application of the compounds as semiconductors in OFET devices . The planarity of the structure also is important for its function .
Biochemical Pathways
It’s known that similar compounds can influence a variety of processes, including the formation of dendritic and polymeric networks . These compounds can also be used in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
Pharmacokinetics
Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .
Result of Action
Similar compounds have been shown to behave as p-type semiconductors when tested in a top-contact/bottom-gate thin film transistor architecture .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, one-dimensional (1D) organic semiconductors, due to their confined sizes and unique shapes, have proven to exhibit novel properties . Furthermore, the more ordered packing structures in 1D crystalline organic semiconductors lead to relatively better and more reproducible device performance .
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17-10-9-14(20-22-17)12-5-1-2-6-13(12)19-18(26)11-24-16-8-4-3-7-15(16)21-23-24/h1-10H,11H2,(H,19,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXQWUOFZKXZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2845256.png)
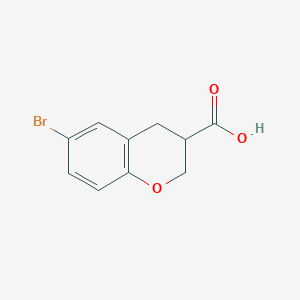
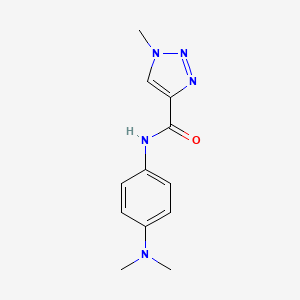
![6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2845259.png)
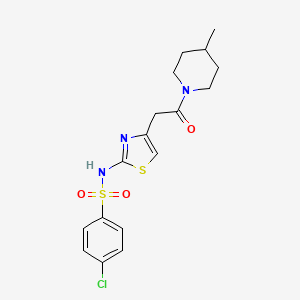
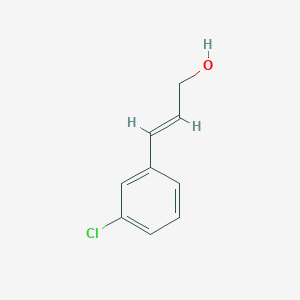
![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)
![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)
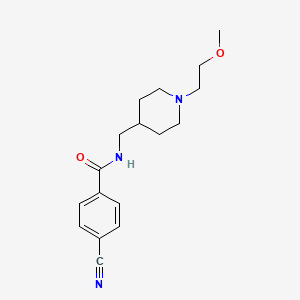
![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)
![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)
